N-[(4-bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine
Description
N-[(4-Bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine is a heterocyclic compound featuring a pyridine ring substituted with a fluorine atom at position 6 and a 4-bromothiophen-2-ylmethyl group at the amine position. This structure combines electron-withdrawing (Br, F) and aromatic (thiophene, pyridine) moieties, which may influence its electronic properties, solubility, and biological activity. The compound has been cataloged as a research chemical by CymitQuimica (Ref: 10-F715593) but is currently discontinued .
Properties
Molecular Formula |
C10H8BrFN2S |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine |
InChI |
InChI=1S/C10H8BrFN2S/c11-7-4-8(15-6-7)5-13-10-3-1-2-9(12)14-10/h1-4,6H,5H2,(H,13,14) |
InChI Key |
CQHWDVMTMRESFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)F)NCC2=CC(=CS2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like bromine and chlorinating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
N-[(4-bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene and Pyridine Moieties
(a) N-Alkenyl-6-fluoropyridin-2-amines
- Example : Allyl-(6-fluoro-pyridin-2-yl)-amine and N-(but-3-enyl)-6-fluoropyridin-2-amine
- Key Differences : These compounds replace the 4-bromothiophen-2-ylmethyl group with alkenyl chains.
- Synthesis : Prepared via reactions of 2,6-difluoropyridine with primary amines, yielding 7–15% due to competing side reactions .
- Significance : Lower synthetic yields compared to the target compound (specific data unavailable) suggest challenges in introducing bulky substituents.
(b) (E)-1-((4-Bromothiophen-2-yl)methylene)thiosemicarbazide (L2)
Pyrimidine-Based Analogues
(a) N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
- Structure : Pyrimidine core with fluorophenyl and methoxyphenyl substituents.
- Crystallography : Dihedral angles between pyrimidine and aryl rings range from 12.0° to 86.1°, influencing molecular planarity and packing. Intramolecular N–H⋯N hydrogen bonds stabilize the structure .
- Comparison : The target compound’s pyridine-thiophene system may exhibit less conformational rigidity than pyrimidine derivatives, affecting bioavailability.
(b) 4-(4-Fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine
- Spectroscopy : IR peaks at 3434 cm⁻¹ (NH₂) and 1624 cm⁻¹ (C=N); NMR signals for NH₂ at δ 5.29 ppm.
- Activity : Demonstrates moderate antimicrobial activity, attributed to fluorine’s electronegativity enhancing membrane penetration .
- Comparison : Fluorine in the target compound’s pyridine ring may similarly improve pharmacokinetic properties.
Halogen-Substituted Heterocycles
(a) 6-Bromo-N-(6-bromopyridin-2-yl)-N-[4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)phenyl]pyridin-2-amine
- Structure: Contains brominated pyridine and thienodioxane groups.
- Comparison : The target compound’s single bromine atom on thiophene may offer better solubility than di-brominated analogues.
(b) (S)-6-Chloro-N-[1-(4-fluorophenyl)ethyl]pyridin-2-amine
Data Tables
Research Implications
- Synthetic Challenges : Evidence suggests that introducing bulky substituents (e.g., bromothiophene) may require optimized conditions to improve yields .
- Structure-Activity Relationships : Bromine at position 4 of thiophene (vs. 5) and fluorine on pyridine may synergistically enhance electronic effects and target binding .
- Future Directions : Crystallographic studies of the target compound could elucidate conformational preferences, while in vitro assays may validate predicted bioactivity.
Biological Activity
N-[(4-bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine, with the CAS number 1339240-51-5, is a compound that has garnered attention due to its potential biological activities linked to its unique chemical structure. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features:
- Molecular Formula : CHBrFNS
- Molecular Weight : 287.15 g/mol
- Structural Elements : A brominated thiophene ring and a fluorinated pyridine moiety, which may contribute to its biological effects.
Comparison with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Bromoaniline | CHBrN | Simple amine structure without heterocycles |
| 6-Bromo-pyridin-2-amines | CHBrN | Lacks thiophene; focuses on pyridine derivatives |
| 5-Fluorothiophene | CHFOS | Contains sulfur but lacks amine functionality |
| (4-Bromothiophen-2-yl)methanamine | CHBrS | Similar thiophene structure but without pyridine |
This table illustrates that the combination of both thiophene and pyridine functionalities, along with halogen substitutions, may lead to distinct biological activities.
Biological Activity
Research indicates that compounds featuring thiophene and pyridine moieties often exhibit significant biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms similar to those observed in other derivatives with similar structures. For example, a related compound demonstrated potent inhibitory activity against human myelodysplastic syndrome cell lines and induced apoptosis in cancer cells .
- Enzyme Inhibition : The compound's structural components suggest potential interactions with various biological targets, including enzymes involved in cancer progression. Studies on similar compounds have shown that they can act as inhibitors of histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer .
- Pharmacokinetics : Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Similar compounds have exhibited favorable absorption and distribution characteristics in animal models .
Case Study 1: Antitumor Efficacy
A study involving a series of benzamide derivatives similar to this compound revealed promising results in vitro and in vivo. The compound (S)-17b showed significant antitumor activity against SKM-1 xenograft models, indicating that structural modifications can enhance biological efficacy .
Research highlights that compounds with similar structures can induce G1 cell cycle arrest and apoptosis through HDAC inhibition. This mechanism is critical for developing new therapeutic agents targeting cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
